molecular formula C10H19NO B14778223 1-Isobutylpiperidine-2-carbaldehyde

1-Isobutylpiperidine-2-carbaldehyde

Cat. No.: B14778223
M. Wt: 169.26 g/mol
InChI Key: XOIQTMRDNYOAJP-UHFFFAOYSA-N
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Description

1-Isobutylpiperidine-2-carbaldehyde (: 1248974-85-7) is a high-purity chemical building block offered for research and development purposes. This compound features a piperidine ring core substituted with an aldehyde group and an isobutyl chain, making it a versatile intermediate for synthetic organic chemistry . The piperidine scaffold is a privileged structure in medicinal chemistry, found in numerous compounds with a wide range of pharmacological activities. Piperidine and its derivatives are recognized for their presence in molecules that exhibit anti-inflammatory, antioxidant, anticholinergic, and antineoplastic properties, among others . The reactive aldehyde functional group in this compound provides a handle for further chemical transformations, allowing researchers to synthesize more complex molecules for various investigative applications . Applications & Research Value: This compound serves primarily as a key synthetic intermediate. Researchers can utilize it in the synthesis of novel piperidine-based compounds, which are valuable in drug discovery and development efforts. The structure is conducive to exploring structure-activity relationships (SAR) in the design of new biologically active molecules . Handling & Safety: Please refer to the relevant Safety Data Sheet (SDS) for detailed handling, storage, and safety information before use. Notice: This product is intended for research and laboratory use only. It is strictly not for diagnostic, therapeutic, or any other human use.

Properties

Molecular Formula

C10H19NO

Molecular Weight

169.26 g/mol

IUPAC Name

1-(2-methylpropyl)piperidine-2-carbaldehyde

InChI

InChI=1S/C10H19NO/c1-9(2)7-11-6-4-3-5-10(11)8-12/h8-10H,3-7H2,1-2H3

InChI Key

XOIQTMRDNYOAJP-UHFFFAOYSA-N

Canonical SMILES

CC(C)CN1CCCCC1C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Isobutylpiperidine-2-carbaldehyde can be synthesized through several synthetic routes. One common method involves the reaction of piperidine with isobutyl bromide in the presence of a base, followed by oxidation of the resulting intermediate to form the aldehyde. The reaction conditions typically include the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale batch or continuous processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Industrial production often employs optimized reaction conditions, including controlled temperature and pressure, to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions: 1-Isobutylpiperidine-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

1-Isobutylpiperidine-2-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-Isobutylpiperidine-2-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. This interaction can lead to various biological effects, including inhibition of enzyme activity and modulation of cellular pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 1-Isobutylpiperidine-2-carbaldehyde with analogous piperidine- and heterocyclic carbaldehyde derivatives, emphasizing structural, physicochemical, and functional differences.

1-(2-Chloropyridin-3-yl)pyrrole-2-carbaldehyde

  • Structure : Combines a pyrrole ring (2-carbaldehyde) with a 2-chloropyridin-3-yl substituent.
  • Key Differences :
    • The chloropyridine moiety introduces strong electron-withdrawing effects, enhancing electrophilicity at the aldehyde group compared to the isobutylpiperidine analog.
    • Molecular mass: 220.65 g/mol (vs. 183.28 g/mol for this compound) .
  • Applications : Likely used in medicinal chemistry for synthesizing kinase inhibitors due to its heteroaromatic framework.

2-(6-(Azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde

  • Structure : Features a piperidine-1-carbaldehyde core linked to a pyridine ring substituted with an azepane group.
  • Key Differences: The azepane (7-membered ring) introduces greater conformational flexibility compared to the rigid isobutyl group.
  • Applications : Listed as a pharmaceutical intermediate by Ambeed, Inc., suggesting utility in drug discovery .

1-((1-Acetylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

  • Structure : Integrates a triazole-carbaldehyde with an acetylated piperidine-methyl group.
  • Molecular weight: 236.27 g/mol, with a triazole ring enabling click chemistry applications .
  • Applications : Marketed by GLPBIO for research, indicating use in bioconjugation or enzyme inhibition studies.

1-(Pyridin-2-yl)-1H-indole-3-carbaldehyde

  • Structure : Combines indole and pyridine rings with a formyl group at the 3-position.
  • Key Differences: The indole system provides planar aromaticity, contrasting with the non-aromatic piperidine ring in the reference compound. Molecular weight: 262.28 g/mol, with extended conjugation enabling fluorescence or photochemical applications .

Research and Industrial Relevance

  • Analogues : Compounds like 2-(6-(azepan-1-yl)pyridin-3-yl)piperidine-1-carbaldehyde are prioritized in drug development due to their modular scaffolds, which allow for tailored interactions with biological targets .

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